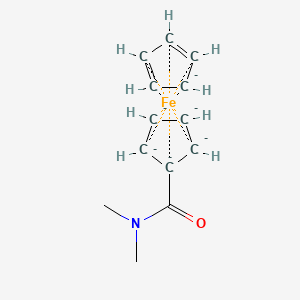

(Dimethylcarbamoyl)ferrocene

Description

Properties

Molecular Formula |

C13H15FeNO-6 |

|---|---|

Molecular Weight |

257.11 g/mol |

IUPAC Name |

cyclopentane;N,N-dimethylcyclopenta-2,4-diene-1-carboxamide;iron |

InChI |

InChI=1S/C8H10NO.C5H5.Fe/c1-9(2)8(10)7-5-3-4-6-7;1-2-4-5-3-1;/h3-6H,1-2H3;1-5H;/q-1;-5; |

InChI Key |

IVAGZHMFYZYQJE-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)[C-]1C=CC=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation Techniques in Research on Dimethylcarbamoyl Ferrocene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of (dimethylcarbamoyl)ferrocene, offering precise insights into the proton and carbon environments within the molecule.

¹H NMR Studies for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments in this compound. The unsubstituted cyclopentadienyl (B1206354) (Cp) ring protons typically appear as a sharp singlet, indicating their chemical equivalence. In contrast, the protons on the substituted Cp ring show more complex splitting patterns due to their non-equivalent environments. The chemical shifts of the N-methyl protons of the dimethylcarbamoyl group also provide a characteristic signal.

For instance, in acetylferrocene (B1663952), a related compound, the unsubstituted Cp ring protons appear as a singlet at 4.19 ppm, while the substituted ring protons are observed as multiplets at 4.49 and 4.77 ppm. magritek.com A similar pattern is expected for this compound, with the exact chemical shifts influenced by the electronic effects of the dimethylcarbamoyl substituent. The protons of the two methyl groups on the amide typically appear as distinct singlets due to hindered rotation around the C-N bond.

| Compound | Proton Type | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| Ferrocene | Unsubstituted Cp | 4.16 | CDCl₃ |

| All 10 protons are equivalent, appearing as a single peak. magritek.com | |||

| Acetylferrocene | Unsubstituted Cp | 4.19 (s, 5H) | CDCl₃ |

| Substituted Cp | 4.49 (m, 2H), 4.77 (m, 2H) | ||

| Methyl (CH₃) | 2.39 (s, 3H) magritek.com |

¹³C NMR Investigations for Carbon Framework Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton. In this compound, distinct signals are observed for the carbonyl carbon, the carbons of the two cyclopentadienyl rings, and the N-methyl carbons. The carbon atom of the carbonyl group (C=O) is significantly deshielded and appears at a characteristic downfield chemical shift, typically in the range of 170-174 ppm. rsc.org The carbons of the unsubstituted Cp ring show a single resonance, while the carbons of the substituted ring display multiple signals due to their different chemical environments. The ipso-carbon (the carbon atom directly attached to the substituent) on the substituted ring is also identifiable. rsc.orgrsc.org

| Compound | Carbon Type | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| Ferrocene | Cp | 68.2 | CDCl₃ |

| This compound Analogue (Ferrocenecarboxamide) | C=O | 172.58 | CDCl₃ |

| Substituted Cp | 72.86 (CH), 69.91 (CH), 68.73 (CH), 70.27 (Cq) | ||

| Unsubstituted Cp | 70.27 | ||

| Data for a related ferrocenecarboxamide (B1143370) derivative shows the typical regions for these signals. rsc.org |

³¹P NMR for Phosphino-Substituted Analogues

For derivatives of this compound that incorporate phosphine (B1218219) ligands, Phosphorus-31 NMR (³¹P NMR) is an essential characterization tool. The chemical shift in ³¹P NMR is highly sensitive to the electronic and steric environment of the phosphorus atom. The coordination of the phosphine to a metal center, or changes in the substituents on the phosphorus atom, leads to significant changes in the observed chemical shift. researchgate.net For example, in phosphino-substituted ferrocenes, the ³¹P chemical shifts can vary widely depending on the nature of the substituents on the phosphorus and the ferrocene backbone. mdpi.com This technique is crucial for studying the synthesis and reactivity of phosphino-substituted ferrocene compounds used in catalysis. researchgate.netmdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are used to investigate the vibrational modes of this compound. dtic.mil A key diagnostic feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl group (ν(C=O)) of the amide. This band typically appears in the region of 1630-1680 cm⁻¹. The precise frequency provides information about the electronic environment and any intra- or intermolecular interactions, such as hydrogen bonding. Other characteristic bands include those for C-H stretching of the Cp rings and the ferrocene ring skeletal vibrations. nih.gov Raman spectroscopy, being complementary to IR, is particularly useful for observing symmetric vibrations and vibrations of the ferrocene framework. nsf.govmpg.de

| Compound/Derivative Type | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Ferrocenyl Amides | C=O Stretch | 1630 - 1680 | IR |

| N-H Stretch (for primary/secondary amides) | 3100 - 3500 nih.gov | IR | |

| Ferrocene Backbone | C-H Stretch (aromatic) | ~3100 up.ac.za | IR |

| Ring-Breathing (symmetric) | ~1100 nsf.gov | Raman | |

| Fe-Cp Stretch | ~480 | IR/Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the this compound molecule. Ferrocene and its derivatives typically exhibit two main absorption bands. mdpi.com A high-energy band in the UV region is attributed to ligand-to-metal charge transfer (LMCT) transitions. A lower energy, broad absorption band in the visible region (around 440-450 nm) is characteristic of d-d electronic transitions within the iron center. up.ac.zamdpi.com The position and intensity of these bands can be influenced by the substituent on the cyclopentadienyl ring. The dimethylcarbamoyl group, being an electron-withdrawing group, can cause a slight shift in these absorption maxima compared to unsubstituted ferrocene.

| Compound | Transition | Approximate λmax (nm) |

|---|---|---|

| Ferrocene | LMCT (Fe(e₂g) → Cp(e₁g)) | ~325 - 340 mdpi.com |

| d-d (Fe(a₁g) → Fe(e₁g)) | ~440 - 450 up.ac.zamdpi.com | |

| Ferrocenyl Schiff Bases | d-d | ~450 - 470 up.ac.za |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns. The molecular ion peak [M]⁺ is typically observed, confirming the compound's identity. scirp.org A common and prominent fragmentation pathway for ferrocene derivatives involves the loss of the substituent group or cleavage of the bond between the iron atom and the cyclopentadienyl rings. The base peak in the mass spectrum of many ferrocene compounds is often the [C₅H₅Fe]⁺ fragment. Analysis of the fragmentation pattern can thus provide further structural confirmation. nih.govscirp.org High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. rsc.org

X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Structures

X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. In the study of this compound and its analogs, single-crystal X-ray diffraction analysis provides precise data on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals the intricate network of intermolecular interactions that dictate how the molecules pack in the crystal lattice, leading to the formation of supramolecular assemblies.

While a specific, publicly available crystal structure determination for the parent this compound is not found in the surveyed literature, extensive crystallographic studies have been conducted on closely related ferrocene amide derivatives. These studies offer significant insight into the structural characteristics that this compound is expected to exhibit.

Detailed Research Findings

Research on analogous ferrocene amides consistently reveals the robust "sandwich" structure of the ferrocene moiety, where the iron atom is situated between two cyclopentadienyl (Cp) rings. nih.gov The orientation of these rings, however, can vary. In the solid state, ferrocene derivatives can exist in either an eclipsed or a staggered conformation, and the presence of substituents influences the final adopted geometry. mdpi.com

In the case of ferrocene amides, the amide functional group introduces possibilities for specific intermolecular interactions that are crucial in the formation of ordered supramolecular structures. For instance, studies on secondary ferrocene amides, which possess an N-H bond, show the formation of strong intermolecular hydrogen bonds. These interactions often lead to the self-assembly of molecules into well-defined patterns, such as centrosymmetric dimers or infinite one-dimensional chains. nih.gov Although this compound is a tertiary amide and lacks an N-H proton for classical hydrogen bonding, the carbonyl oxygen is a potent hydrogen bond acceptor, and weaker C-H···O interactions can play a significant role in the crystal packing.

The synthesis of N,N-dimethylferrocenecarboxamide has been well-documented, often as a precursor for more complex, substituted ferrocene systems. researchgate.netacs.org For example, a 2017 study in Organometallics describes its preparation and subsequent use in reactions like the "halogen dance" to create 1,3-disubstituted ferrocenes. acs.org While this research provided crystallographic data for several of the more complex derivatives, a structure for the initial this compound was not detailed, suggesting that the focus was on the subsequent products. acs.org

Structural analyses of related compounds, such as 2-(ferrocenylcarbonyl)benzoic acid, which also features a carbonyl group attached to a Cp ring, confirm that the ferrocene unit maintains its typical sandwich geometry. In the crystal structure of this particular acid, intermolecular hydrogen bonds between the carboxylic acid groups lead to the formation of centrosymmetric dimers. nih.gov This highlights the directing influence of functional groups on the supramolecular assembly.

The table below summarizes typical crystallographic data obtained for ferrocene derivatives, providing an example of the kind of structural information yielded by X-ray diffraction analysis. The data presented is for a closely related compound, 2-(ferrocenylcarbonyl)benzoic acid, to illustrate the parameters.

| Crystallographic Parameter | 2-(ferrocenylcarbonyl)benzoic acid |

| Chemical Formula | C₁₈H₁₄FeO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.9329 (4) |

| b (Å) | 10.3809 (4) |

| c (Å) | 13.1119 (5) |

| α (°) | 90 |

| β (°) | 109.199 (2) |

| γ (°) | 90 |

| Volume (ų) | 1404.94 (9) |

| Z | 4 |

| Data sourced from a study on 2-(ferrocenylcarbonyl)benzoic acid to illustrate typical crystallographic parameters. nih.gov |

Key intramolecular distances and angles for such compounds are also determined with high precision. For the ferrocene core, the distances from the iron atom to the centroids of the two cyclopentadienyl rings are typically around 1.65 Å. The two Cp rings are nearly parallel, with the angle between their planes being very small.

| Selected Bond Distances and Angles | 2-(ferrocenylcarbonyl)benzoic acid |

| Fe—Cg(subst. Cp) (Å) | 1.6436 (7) |

| Fe—Cg(unsubst. Cp) (Å) | 1.6458 (7) |

| O=C—C(Cp) bond length (Å) | ~1.48 |

| C=O bond length (Å) | ~1.23 |

| Cg—Fe—Cg Angle (°) | ~178 |

| Cg refers to the centroid of the cyclopentadienyl ring. Data is representative of typical ferrocene carboxamide structures. nih.gov |

Electrochemical Behavior and Redox Properties of Dimethylcarbamoyl Ferrocene Systems

Cyclic Voltammetry Studies of the Ferrocene (B1249389)/Ferrocenium (B1229745) Redox Couple

Cyclic voltammetry (CV) is a primary tool for investigating the redox behavior of ferrocene and its derivatives. mdpi.com The technique involves scanning the potential of an electrode and measuring the resulting current, providing insights into the thermodynamics and kinetics of electron transfer processes. For ferrocene compounds, this typically involves the reversible one-electron oxidation of the iron(II) center to the iron(III) state, forming the ferrocenium cation. rsisinternational.orgresearchgate.net

A study involving a series of ferrocenyl-substituted heterocycles, including N-[2-(aminocarbonyl)phenyl]ferrocenecarboxamide, demonstrated that these compounds undergo a single, one-electron oxidation process localized at the ferrocene unit. usc.edu.au

Reversibility and Diffusion-Controlled Electron Transfer

The electrochemical oxidation of ferrocene is generally a reversible process, characterized by a peak separation (ΔEp = Epa - Epc) in the cyclic voltammogram that is close to the theoretical value of 59/n mV (where n is the number of electrons transferred) at room temperature. rsisinternational.org The redox process for many ferrocene derivatives is also controlled by diffusion, which is indicated by a linear relationship between the peak current (ip) and the square root of the scan rate (ν1/2). usc.edu.au

In the case of several ferrocenecarboxamide (B1143370) derivatives studied in a 1,2-dichloroethane (B1671644) solution, the redox transition was found to be electrochemically reversible and diffusion-controlled. usc.edu.au However, deviations from ideal reversibility can occur. For instance, in a study of ferrocenyl-2,4-dinitrophenylhydrazone, the redox process was also found to be reversible at a platinum-disc electrode. mdpi.com

Influence of Solvent Systems, including Deep Eutectic Solvents and Ionic Liquids

The solvent system can significantly impact the electrochemical behavior of ferrocene derivatives. Deep eutectic solvents (DESs) and ionic liquids (ILs) have emerged as important media for electrochemical studies due to their unique properties like low volatility, high thermal stability, and wide electrochemical windows. rsc.orgresearchgate.net

Studies on ferrocene in various DESs, such as those formed from choline (B1196258) chloride with ethylene (B1197577) glycol or glycerol, show that the diffusion coefficient (D) of ferrocene is typically in the range of 10-8 to 10-10 cm2 s-1, which is considerably lower than in conventional organic solvents due to the higher viscosity of DESs. rsc.orgacs.orgresearchgate.net Despite the high viscosity, linear diffusion behavior is often observed in cyclic voltammetry experiments, especially with the use of ultramicroelectrodes. acs.orgnih.gov The half-wave potential of the ferrocene/ferrocenium couple in aprotic ionic liquids has been shown to have a linear relationship with the solvent's empirical polarity, suggesting its use as a probe for IL polarity. nih.gov

Similarly, in room temperature ionic liquids (RTILs), the diffusion coefficients for ferrocene are on the order of 10-7 cm2 s-1. iscience.in While specific studies on (Dimethylcarbamoyl)ferrocene in these novel solvents are not widely available, the behavior of the parent ferrocene compound provides a strong indication of the expected trends, such as slower diffusion compared to traditional solvents.

Potentiometric Characterization of this compound Derivatives

Potentiometry, which measures the potential of an electrochemical cell under zero current conditions, is another valuable technique for characterizing ferrocene systems. Potentiometric titrations have been used to determine the midpoint potential of ferrocene and its derivatives. wiley.com For example, the titration of ferrocene with an oxidizing agent like cerium(IV) can be monitored potentiometrically to determine its concentration. osti.gov

Ferrocene and its derivatives are also used as sensing species in potentiometric ion-selective electrodes (ISEs). semanticscholar.org For instance, a potentiometric sensor using a ferrocene-modified carbon paste electrode was developed for detecting total residual chlorine. semanticscholar.org In another application, all-solid-state chronopotentiometric ion-selective electrodes have been created based on PVC functionalized with ferrocene moieties. usc.edu.au While specific potentiometric studies focused solely on this compound are limited, these examples demonstrate the applicability of the technique. The redox potential of the ferrocene unit allows it to act as a transducer, converting a chemical recognition event into a measurable potential change. nih.govmdpi.com

Determination of Standard Rate Constants for Heterogeneous Electron Transfer

The standard rate constant for heterogeneous electron transfer (k0) quantifies the kinetic facility of the redox process at the electrode-solution interface. For ferrocene in various deep eutectic solvents, k0 values have been determined to be in the range of 1.68 × 10-4 to 5.44 × 10-4 cm s-1. rsc.orgresearchgate.net In room temperature ionic liquids, the rate constants for ferrocene are typically on the order of 10-3 to 10-2 cm s-1. iscience.in

For ferrocenecarboxamide derivatives, while specific k0 values are not always reported, the electrochemical reversibility observed in cyclic voltammetry suggests that the electron transfer is kinetically facile. usc.edu.au The determination of k0 can be achieved through various electrochemical techniques, including cyclic voltammetry by analyzing the peak separation at different scan rates, or through electrochemical impedance spectroscopy.

Impact of the (Dimethylcarbamoyl) Substituent on Redox Potentials and Stability

The introduction of substituents onto the cyclopentadienyl (B1206354) rings of ferrocene significantly modulates its redox potential. Electron-withdrawing groups make the oxidation of the iron center more difficult, thus shifting the redox potential to more positive values. researchgate.net Conversely, electron-donating groups facilitate oxidation, resulting in a negative shift of the redox potential. researchgate.net

The (Dimethylcarbamoyl) group, or more generally, a carboxamide group, is electron-withdrawing. A study on ferrocenecarboxamide-labeled nucleosides showed that the ferrocenecarboxamide moiety shifted the oxidation potential to higher values by approximately 100 mV compared to the unsubstituted ferrocene label. nih.gov This anodic shift confirms the electron-withdrawing nature of the substituent. nih.gov

In a study of N-[2-(aminocarbonyl)phenyl]ferrocenecarboxamide and related compounds, the half-wave potentials (E°′) were measured relative to the ferrocene/ferrocenium couple. The data, presented in the table below, shows a positive shift for all amide derivatives, consistent with the electron-withdrawing character of the substituents. usc.edu.au

Table 1: Electrochemical Data for Ferrocenecarboxamide Derivatives

| Compound | E°′ (V) vs Fc/Fc⁺ | ΔEp (mV) |

|---|---|---|

| N-[2-(aminocarbonyl)phenyl]ferrocenecarboxamide | +0.13 | 75 |

| 2-Ferrocenyl-2,3-dihydro-4H-quinazolin-4-one | +0.14 | 75 |

| 2-Ferrocenyl-3-phenyl-2,3-dihydro-4H-quinazolin-4-one | +0.20 | 80 |

| 3-Amino-2-ferrocenyl-2,3-dihydro-4H-quinazolin-4-one | +0.17 | 75 |

| 2-(Ferrocenecarboxamido)benzohydrazide | +0.15 | 75 |

Data sourced from Rimarčík et al. (2013). usc.edu.au Conditions: Pt-disc electrode, ca. 0.5 mM solutions in dry 1,2-dichloroethane containing 0.1 M Bu4N[PF6]. Scan rate: 200 mV s−1.

The stability of the ferrocene molecule is one of its hallmark features, and its derivatives generally retain this stability. The ferrocene/ferrocenium couple undergoes a chemically reversible redox process, which is crucial for its application as a redox mediator or in sensors. rsisinternational.org

Electrochemical Applications Beyond Basic Characterization (e.g., as redox probes, biosensor components)

The tunable redox potential and stability of ferrocene derivatives make them ideal candidates for a variety of electrochemical applications, particularly as redox mediators and in the construction of biosensors. nih.govresearchgate.net Ferrocene amides and carboxamides have been incorporated into various sensor designs.

For example, ferrocene-amide functionalized calix acs.orgarenes have been developed as electrochemical sensors for carboxylate anions. nih.gov In this system, the binding of an anion to the amide groups perturbs the electronic environment of the ferrocene unit, causing a shift in its redox potential that can be measured by cyclic or square wave voltammetry. nih.gov

In the realm of biosensors, ferrocene derivatives are widely used to mediate electron transfer between an enzyme's active site and the electrode surface. nih.govmdpi.com Ferrocene carboxylic acid, a closely related compound, has been used to develop electrochemical sensors for morphine and continuous glucose monitors. youtube.comelectrochemsci.org Ferrocene-tethered dendrimers have also been immobilized on electrodes through amide linkages to create biosensor interfaces. nih.gov These applications highlight the potential of this compound to serve as a stable and effective redox component in the development of novel electrochemical sensors and biosensors. rsisinternational.orgbohrium.com

Theoretical and Computational Investigations of Dimethylcarbamoyl Ferrocene

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For ferrocene (B1249389) derivatives, DFT calculations, often employing hybrid functionals like B3LYP, provide accurate descriptions of their geometric and electronic properties. sciensage.infosciensage.info

In computational studies of analogous phosphinoferrocene (B6310582) amides, geometry optimizations starting from experimentally determined solid-state structures have been successfully performed using DFT with the B3LYP functional. These calculations accurately reproduce key structural parameters. For instance, in a related phosphinoferrocene dimethylcarboxamide, the orientation of the amide moiety relative to the ferrocene core is well-described, with calculated twist and dihedral angles corresponding closely to crystal structure data. This indicates that DFT is a reliable tool for predicting the stable conformation and geometric parameters of (Dimethylcarbamoyl)ferrocene.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Band Gaps

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and the ease of electronic transitions. sciensage.info A smaller energy gap generally implies higher reactivity. sciensage.info

In ferrocene and its derivatives, the HOMO is typically metal-centered, with significant contributions from the iron d-orbitals. sciensage.infoumb.edu The LUMO, however, can be localized on different parts of the molecule depending on the substituent. For acetylferrocene (B1663952), a compound structurally similar to this compound, the LUMO is predominantly localized on the electron-withdrawing acetyl group. sciensage.info Similarly, for this compound, the electron-withdrawing nature of the dimethylcarbamoyl group is expected to lower the LUMO energy and localize the LUMO on the substituent.

DFT calculations on related phosphinoferrocene thioamides show the HOMO and HOMO-1 orbitals are primarily localized on the ferrocene unit, while the LUMO is centered on the phosphino-thioamide portion of the molecule. Introducing an electron-donating or electron-withdrawing substituent alters the energy levels of the frontier orbitals, thereby tuning the HOMO-LUMO gap. rsc.org For acetylferrocene, the calculated HOMO-LUMO gap is approximately 4.62 eV, which is smaller than that of unsubstituted ferrocene (5.42 eV), indicating increased reactivity. sciensage.info A similar trend would be anticipated for this compound.

Table 1: Representative Frontier Molecular Orbital Energies and Gaps

| Compound | E(HOMO) [eV] | E(LUMO) [eV] | Energy Gap (ΔE) [eV] | Reference |

|---|---|---|---|---|

| Ferrocene | - | - | 5.42 | sciensage.info |

| Acetylferrocene | - | - | 4.62 | sciensage.info |

| Generic Ferrocene Derivative | Varies | Varies | Varies | mdpi.com |

Note: Specific HOMO/LUMO energy values for this compound are not available in the cited literature; data for related compounds are shown for comparison.

Mulliken Charge Distribution Analysis

Mulliken population analysis is a method for assigning partial atomic charges based on the linear combination of atomic orbitals molecular orbital method. numberanalytics.comopenmx-square.org This analysis provides insight into the distribution of electron density across a molecule. numberanalytics.com However, it is known to be highly dependent on the basis set used in the calculation. scm.com

For ferrocene derivatives, Mulliken charge analysis helps to quantify the electronic effect of the substituent on the ferrocene core. researchgate.net DFT calculations on ferrocene and acetylferrocene have been used to identify the distribution of atomic charges on various atoms. sciensage.info In related ferrocenyl guanidines, DFT/B3LYP calculations were used to determine the Mulliken charge distribution on the optimized structures. researchgate.net For this compound, the electron-withdrawing nature of the carbamoyl (B1232498) group is expected to draw electron density from the ferrocene moiety. This would result in a more positive partial charge on the iron center compared to unsubstituted ferrocene and a negative charge accumulation on the oxygen and nitrogen atoms of the carbamoyl group.

Table 2: Illustrative Mulliken Charges for Ferrocene Atoms

| Atom/Group | Expected Charge Trend in this compound | Reasoning |

|---|---|---|

| Iron (Fe) | More positive than in ferrocene | Electron-withdrawing effect of the substituent. researchgate.net |

| Cyclopentadienyl (B1206354) (Cp) Rings | Less negative than in ferrocene | Inductive withdrawal by the carbamoyl group. |

| Carbonyl Oxygen (O) | Significantly negative | High electronegativity and resonance. |

| Amide Nitrogen (N) | Negative | Electronegativity. |

Note: This table represents expected trends. Precise values from literature for this compound are not available.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map illustrates regions of negative potential (electron-rich, susceptible to electrophilic attack), typically colored red, and regions of positive potential (electron-poor, susceptible to nucleophilic attack), colored blue. researchgate.netpreprints.org

For this compound, the MEP map would be expected to show a significant region of negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. wolfram.com This site would be the primary target for electrophiles. The cyclopentadienyl rings and the hydrogen atoms would exhibit less negative or positive potential. researchgate.net In studies of related ferrocenyl guanidines and other polar molecules, MEP analysis has been instrumental in identifying potential active sites for intermolecular interactions. researchgate.netuni-muenchen.deresearchgate.net The nitrogen atom of the dimethylamino group would also contribute to the negative potential region, though likely to a lesser extent than the carbonyl oxygen.

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes, solvent effects, and interaction dynamics. nih.gov For complex systems like ferrocene derivatives, MD simulations are essential for understanding their behavior in realistic environments. nih.govnih.gov

Force fields specifically parameterized for ferrocene-bearing molecules have been developed to enable accurate MD simulations. nih.govamazonaws.com These force fields, often implemented in packages like CHARMM, use quantum chemical calculations to derive parameters for bonded interactions and partial charges. nih.govamazonaws.com Such simulations have been successfully applied to study ferrocene-peptide conjugates, accurately reproducing molecular geometries and hydrogen-bonding patterns observed in crystal structures. nih.gov While specific MD simulations on this compound are not prominently documented, the established methodologies are directly applicable. nih.gov These methods could be used to investigate its conformational flexibility, interactions with solvents, and its potential as a scaffold in larger molecular assemblies.

Theoretical Predictions of Reactivity and Spectroscopic Signatures

Computational chemistry provides powerful tools for predicting the reactivity and spectroscopic properties of molecules. Reactivity can be rationalized through the analysis of frontier molecular orbitals and MEP maps as discussed previously. acs.orgscispace.com The HOMO-LUMO gap and the locations of electron-rich and electron-poor sites give strong indications of how a molecule will behave in a chemical reaction.

Electron Affinity and Ionization Potential Calculations

The ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that quantify the energy required to remove an electron and the energy released upon adding an electron, respectively. These values are crucial for understanding the redox behavior of a molecule. DFT calculations provide a reliable method for determining IP and EA by calculating the total energy difference between the neutral and charged species (ΔSCF method). aps.orgscience.gov

For ferrocene and its derivatives, calculating these properties is key to predicting their electrochemical behavior. nih.gov The introduction of an electron-withdrawing group like dimethylcarbamoyl is expected to increase the ionization potential relative to unsubstituted ferrocene, making it harder to oxidize. researchgate.net This is consistent with the general trend observed for ferrocene derivatives with electron-withdrawing substituents. researchgate.net Computational protocols have been developed to calculate these properties and the corresponding redox potentials, although results can be sensitive to the choice of the DFT functional. nih.govresearchgate.net Pure functionals are sometimes favored over hybrid functionals for certain ferrocene derivatives to avoid significant errors. nih.gov

Reactivity and Reaction Pathways of Dimethylcarbamoyl Ferrocene

Electrophilic Aromatic Substitution Reactions on the Ferrocenyl Core

The ferrocene (B1249389) moiety is known for its high reactivity towards electrophiles, a consequence of the electron-rich nature of the cyclopentadienyl (B1206354) (Cp) rings. The dimethylcarbamoyl group, being an electron-withdrawing substituent, is expected to deactivate the Cp ring to which it is attached towards electrophilic attack. Consequently, electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation or Vilsmeier-Haack formylation, would be anticipated to occur preferentially on the unsubstituted Cp ring.

While specific studies detailing the electrophilic aromatic substitution of (Dimethylcarbamoyl)ferrocene are not extensively documented in the reviewed literature, the general principles of ferrocene chemistry suggest that substitution at the 1'-position of the unsubstituted ring would be the primary outcome. The deactivating effect of the amide group would likely necessitate harsher reaction conditions compared to unsubstituted ferrocene to achieve significant conversion.

Metallation Reactions and Subsequent Functionalization

The dimethylcarbamoyl group is a potent directed metalation group (DMG) in organic synthesis. researchgate.netnih.govnih.gov This functionality allows for the regioselective deprotonation of the ferrocene core at the position ortho to the substituent (the 2-position) using strong bases like alkyllithium reagents. This directed ortho-metalation (DoM) is a powerful strategy for introducing a wide range of functional groups in a controlled manner.

The process involves the coordination of the lithium reagent to the carbonyl oxygen of the amide group, which positions the base for the abstraction of the adjacent proton on the cyclopentadienyl ring. The resulting 2-lithio-(dimethylcarbamoyl)ferrocene is a versatile intermediate that can react with various electrophiles to yield 1,2-disubstituted ferrocene derivatives.

Table 1: Potential Functionalization of this compound via Directed ortho-Metalation

| Electrophile | Resulting Functional Group |

| D₂O | Deuterium |

| Alkyl halides (R-X) | Alkyl |

| Aldehydes/Ketones (R₂C=O) | Hydroxyalkyl |

| Carbon dioxide (CO₂) | Carboxylic acid |

| Disulfides (R-S-S-R) | Thioether |

| Chlorophosphines (R₂PCl) | Phosphine (B1218219) |

This methodology provides a reliable route to a variety of functionally diverse ferrocene derivatives that would be difficult to access through other synthetic methods. The choice of the alkyllithium reagent (e.g., n-BuLi, sec-BuLi, or t-BuLi) and reaction conditions can influence the efficiency of the lithiation step. chemrxiv.orgnih.gov

Amide Linkage Reactions and Functional Group Transformations

The amide bond in this compound can undergo several chemical transformations, providing pathways to other important ferrocene derivatives.

One of the fundamental reactions is the hydrolysis of the amide to yield ferrocenecarboxylic acid. acs.org This transformation is typically achieved under acidic or basic conditions and is a key step in converting the robust amide group into a more versatile carboxylic acid functionality. Ferrocenecarboxylic acid itself is a valuable starting material for the synthesis of other ferrocene derivatives, such as esters and other amides. researchgate.net

Conversely, the amide group can be reduced to the corresponding aminomethylferrocene. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are generally required for this transformation. This reaction provides a route to ferrocene-containing amines, which are important ligands in coordination chemistry and catalysis.

Furthermore, the amide nitrogen can be involved in reactions. For instance, after deprotonation, it can act as a nucleophile. The synthesis of phosphinoferrocene (B6310582) carboxamides often involves the reaction of a ferrocenecarboxamide (B1143370) with a chlorophosphine, highlighting the reactivity of the amide moiety in forming new covalent bonds. researchgate.netnih.govacs.org

Coordination and Ligand Exchange Reactions

The this compound scaffold can be elaborated to create multidentate ligands for coordination chemistry. The introduction of additional donor atoms, often via directed metalation, allows for the synthesis of ligands that can chelate to metal centers. For example, the introduction of a phosphine group at the 2-position can create a P,O-bidentate ligand where both the phosphine and the carbonyl oxygen of the amide can coordinate to a metal.

The coordination chemistry of such phosphinoferrocene carboxamides has been explored, revealing versatile coordination modes. researchgate.netnih.gov These ligands can coordinate to transition metals like palladium in a monodentate fashion through the phosphorus atom or in a bidentate P,O-chelating manner. nih.gov The flexibility of the ferrocene backbone and the electronic properties of the substituents can be fine-tuned to influence the catalytic activity of the resulting metal complexes. acs.org The synthesis of ferrocene-based ligands is a significant area of research due to their applications in asymmetric catalysis and materials science.

Oxidation and Reduction Chemistry Beyond the Ferrocene/Ferrocenium (B1229745) Couple

The electrochemical behavior of ferrocene and its derivatives is one of their most defining characteristics. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is typically a reversible one-electron process. The redox potential of this couple is sensitive to the electronic nature of the substituents on the cyclopentadienyl rings.

The electron-withdrawing nature of the dimethylcarbamoyl group is expected to shift the oxidation potential of this compound to more positive values compared to unsubstituted ferrocene. This is because the substituent makes it more difficult to remove an electron from the iron center. Cyclic voltammetry is a common technique used to study these redox properties.

While the Fc/Fc⁺ couple is the most prominent redox feature, the potential for further oxidation or reduction of the molecule exists, although it is less common and often irreversible. Very strong oxidizing agents might lead to the decomposition of the ferrocene core. The presence of other redox-active groups within the molecule, introduced through functionalization, can also lead to more complex electrochemical behavior. The stability and reversibility of the Fc/Fc⁺ couple make ferrocene derivatives, including this compound, valuable as redox mediators and components in electrochemical sensors. nih.gov

Coordination Chemistry of Dimethylcarbamoyl Ferrocene As a Ligand

Mono- and Bidentate Coordination Modes Through the Carbamoyl (B1232498) Group

The carbamoyl group in (Dimethylcarbamoyl)ferrocene possesses two potential donor atoms: the carbonyl oxygen and the amide nitrogen. However, due to the delocalization of the nitrogen lone pair into the carbonyl group, the oxygen atom is the more typical coordination site.

Monodentate Coordination: In its most straightforward coordination mode, this compound can act as a monodentate ligand, binding to a metal center through the carbonyl oxygen atom. This type of interaction is common for amide and urea-type ligands.

Bidentate (Chelating) Coordination: While less common for a simple dimethylcarbamoyl substituent, bidentate coordination can be envisaged in specific contexts. For the carbamoyl group to act as a bidentate ligand, it would typically require coordination through both the oxygen and another donor atom on the ligand. In the case of this compound itself, this is sterically challenging. However, in related phosphino-ferrocene carboxamide ligands, where a phosphine (B1218219) group is present on the second cyclopentadienyl (B1206354) ring, the molecule can act as a bidentate P,O-chelate, with the carbamoyl oxygen and the phosphorus atom coordinating to the same metal center. The reaction of 1′-(diphenylphosphino)-1-lithioferrocene with isocyanates yields phosphino-carboxamides that exhibit this chelating behavior. researchgate.net

The coordination is often dictated by the nature of the metal ion and the steric and electronic environment of the entire ligand.

Complexation with Transition Metals (e.g., Group 11 metals)

Ferrocene-based ligands have been successfully used to form stable complexes with a variety of transition metals, including those from Group 11 (Copper, Silver, and Gold). The soft nature of the ferrocenyl group and any additional soft donor atoms (like phosphorus) makes them particularly suitable for binding to these soft metal ions.

Gold Complexes: Ferrocene (B1249389) derivatives, particularly those containing phosphine groups like 1,1′-bis(diphenylphosphino)ferrocene (dppf), readily form complexes with gold(I). researchgate.net For instance, monodentate ferrocenylphosphines react with gold(I) sources to form stable (phosphine)AuCl complexes. nii.ac.jpnih.gov These complexes are often linear, with the gold atom coordinated to the phosphorus donor. The carbamoyl group in a ligand like this compound could potentially coordinate to gold, likely through its oxygen atom, although examples with phosphine co-ligands are more prevalent. nih.gov

Silver Complexes: Silver(I) complexes with ferrocene-appended ligands have also been synthesized and characterized. For example, a binuclear Ag(I) complex bridged by two anionic N-heterocyclic carbene (NHC) ligands derived from ferrocene has been structurally characterized, demonstrating the affinity of silver for ferrocenyl ligands. researchgate.net Ferrocenophanes containing phosphorus donors have also been found to bind silver(I) cations. nih.gov

Copper Complexes: The coordination chemistry of ferrocene ligands with copper is well-established. Ferrocene-functionalized Schiff bases form stable complexes with copper(II). neist.res.in Furthermore, Cu(I) complexes with the dppf ligand have been synthesized and studied using 31P MAS NMR spectroscopy. rsc.org The carbamoyl group could participate in coordination to copper, potentially in conjunction with other donor groups on the ferrocene scaffold.

Table 1: Examples of Group 11 Metal Complexes with Ferrocene-Based Ligands This table is interactive. Users can sort columns by clicking on the headers.

| Metal | Ligand Type | Coordination Details | Reference |

|---|---|---|---|

| Gold (Au) | Ferrocenylphosphine | Forms linear [L-Au-Cl] complexes via the phosphorus atom. | nii.ac.jpnih.gov |

| Silver (Ag) | Ferrocene-NHC | Forms a binuclear bridged complex [Ag₂(L)₂]. | researchgate.net |

| Copper (Cu) | dppf | Forms Cu(I) complexes, studied in solid-state hosts. | rsc.org |

| Copper (Cu) | Ferrocene-Schiff Base | Forms a square planar Cu(II) complex. | neist.res.in |

Chelation Properties of Phosphino-Carbamoyl Ferrocene Ligands

The introduction of a phosphine group, typically a diphenylphosphino (-PPh₂) moiety, onto the second cyclopentadienyl ring of this compound creates a powerful hybrid ligand. These 1,1'-disubstituted ferrocene ligands can act as "pincer" or chelating agents, binding to a metal center through two distinct donor atoms.

In phosphino-carbamoyl ferrocene ligands, the soft phosphorus atom and the harder carbonyl oxygen atom can coordinate simultaneously to a single metal center, forming a stable chelate ring. This P,O-bidentate coordination has been observed in complexes with palladium(II) and platinum(II). researchgate.net The flexibility of the ferrocene backbone allows the two donor groups to adopt a suitable conformation to accommodate the geometric preferences of the metal ion. The resulting complexes can be used in catalysis, where the electronic and steric properties of the ligand can be tuned by modifying the substituents on the phosphorus and nitrogen atoms. researchgate.netresearchgate.net

Characterization of Metal-Ligand Complexes by X-ray Crystallography and Spectroscopic Methods

The definitive structures and bonding characteristics of metal complexes with this compound and its derivatives are established using a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

X-ray Crystallography: This technique provides unambiguous proof of the molecular structure in the solid state. It reveals precise bond lengths, bond angles, and coordination geometries around the metal center. nih.govnih.gov For example, X-ray crystallography has been used to determine the structures of gold(I) chloride complexes of ferrocenylphosphines, confirming their linear geometry. nii.ac.jpnih.gov Similarly, the crystal structures of ferrocene imide derivatives have been elucidated, showing details of their molecular conformation and intermolecular interactions. nih.gov

Spectroscopic Methods:

NMR Spectroscopy: 1H and 13C NMR are used to characterize the organic framework of the ligand and observe changes upon complexation. For phosphino derivatives, 31P NMR is particularly informative, as the chemical shift of the phosphorus signal changes significantly upon coordination to a metal. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for observing the coordination of the carbamoyl group. Upon coordination of the carbonyl oxygen to a metal, the ν(C=O) stretching frequency typically shifts to a lower wavenumber (a "red shift") due to the weakening of the C=O double bond.

Cyclic Voltammetry (CV): This electrochemical technique is used to study the redox properties of the ferrocene/ferrocenium (B1229745) (FeII/FeIII) couple. The potential of this redox event can be sensitive to the coordination of a metal to the ligand, providing indirect evidence of complex formation. nih.gov

Table 2: Common Characterization Techniques for Ferrocene-Metal Complexes This table is interactive. Users can sort columns by clicking on the headers.

| Technique | Information Obtained | Key Observables |

|---|---|---|

| X-ray Crystallography | Solid-state molecular structure, bond lengths, angles, coordination geometry. | Metal-ligand bond distances, chelate ring conformation. nih.govnih.gov |

| NMR Spectroscopy | Solution structure, ligand environment, confirmation of coordination. | Chemical shift changes (Δδ) in 1H, 13C, 31P nuclei upon binding. rsc.org |

| IR Spectroscopy | Information on functional group coordination. | Shift in ν(C=O) stretching frequency for carbamoyl group coordination. |

| Cyclic Voltammetry | Redox behavior of the ferrocene unit. | Shift in the FeII/FeIII redox potential upon complexation. nih.gov |

Influence of Ligand Conformation and Steric Bulk on Metal Coordination

The coordination behavior of ferrocene-based ligands is significantly influenced by their conformation and steric properties. The ferrocenyl group itself is not a simple planar aryl group; it is a cylindrical, three-dimensional entity. nih.gov

Conformation: The two cyclopentadienyl rings in ferrocene can rotate freely. In 1,1'-disubstituted ligands, the relative orientation of the two substituents is crucial for chelation. The ligand must adopt a conformation that allows the donor atoms to reach the appropriate positions in the metal's coordination sphere. The eclipsed and staggered conformations of the ferrocene backbone represent two extremes of this rotational freedom. nih.gov

Steric Bulk: The ferrocenyl group imposes considerable steric bulk, which can be quantified using parameters like the Tolman cone angle and percent buried volume (%Vbur) for phosphine ligands. nii.ac.jpnih.gov The steric influence of a ferrocenyl group on a phosphine donor is greater than that of cyclohexyl or tert-butyl groups and is comparable to that of a mesityl group. nii.ac.jpnih.gov This steric hindrance can affect the number of ligands that can coordinate to a metal center and can influence the reactivity of the resulting complex. The orientation of the bulky ferrocenyl group relative to the metal center can create a specific chiral pocket, which is a key feature in asymmetric catalysis. nih.gov

Applications of Dimethylcarbamoyl Ferrocene in Advanced Chemical Research

Catalysis and Organocatalysis

The carbamoyl (B1232498) group modifies the electronic properties of the ferrocene (B1249389) core, influencing its behavior in various catalytic systems. This includes applications in homogeneous catalysis, oxidation reactions, and cross-coupling chemistry.

In homogeneous catalysis, ferrocene derivatives are renowned for their role as scaffolds for robust and efficient ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf). researchgate.net While phosphinoferrocene (B6310582) amides have been synthesized and used as mixed-donor ligands in coordination chemistry rsc.org, the primary role of the (Dimethylcarbamoyl)ferrocene moiety in catalysis is not typically as a direct, coordinating ligand in a catalytic cycle. Instead, its utility is more pronounced as a powerful directing group in synthetic transformations that build more complex catalytic structures. The dimethylcarbamoyl group is classified as a strong directed metalation group (DMG), capable of directing lithiation to the adjacent ortho-position on the cyclopentadienyl (B1206354) ring with high selectivity. nih.govbaranlab.org This regioselective functionalization is a critical step for synthesizing precisely substituted ferrocenes, which can then be elaborated into chiral ligands or catalysts for a variety of chemical reactions. baranlab.orgtorontomu.ca

Ferrocene and its derivatives are distinguished by their stable and reversible one-electron oxidation, which forms the corresponding ferrocenium (B1229745) cation (Fc⁺). researchgate.netresearchgate.netebi.ac.uk This Fe(II)/Fe(III) redox couple allows ferrocenium species to act as mild, one-electron oxidants in various chemical transformations. mdpi.com The oxidizing power of the ferrocenium ion can be finely tuned by the electronic nature of the substituents on the cyclopentadienyl rings. mdpi.comunh.edu

The N,N-dimethylcarbamoyl group is electron-withdrawing, which decreases the electron density at the iron center. This makes the ferrocene moiety more difficult to oxidize, resulting in a higher redox potential compared to unsubstituted ferrocene. unh.edu Consequently, the resulting (dimethylcarbamoyl)ferrocenium ion is a stronger oxidizing agent than the parent ferrocenium ion. This principle allows for the rational design of ferrocene-based oxidants for specific applications. Studies on related ferrocene derivatives with electron-withdrawing groups have quantified this effect. rsc.orgresearchgate.netunh.edu

Table 1: Effect of Electron-Withdrawing Substituents on the Redox Potential of Ferrocene Derivatives Potentials are approximate and shown relative to the ferrocene/ferrocenium couple for comparison.

| Compound | Substituent Type | Illustrative Redox Potential (E°' vs Fc/Fc⁺) |

|---|---|---|

| Ferrocene | None (Reference) | 0.00 V |

| 1'-(Diphenylphosphino)ferrocene-1-carboxamide | Amide (Electron-Withdrawing) | ~ +0.17 V rsc.org |

| Methyl Ferrocenoate | Ester (Electron-Withdrawing) | ~ +0.25 V unh.edu |

This table illustrates the general trend of increased redox potential with electron-withdrawing groups. The exact potential for this compound would require specific experimental measurement under identical conditions.

Cross-coupling reactions, often catalyzed by transition metals like palladium, are fundamental for forming C-C and C-heteroatom bonds. torontomu.ca Ferrocene derivatives play crucial roles in this area, both as ligand scaffolds and as substrates. The role of this compound is multifaceted:

As a Directed Metalation Group (DMG): The most significant role of the dimethylcarbamoyl group is to direct the regioselective metalation (typically lithiation) of the ferrocene ring. nih.govresearchgate.net This ortho-lithiated intermediate can then be transmetalated (e.g., to zinc, boron, or tin) to generate a ferrocenyl nucleophile for use in various cross-coupling reactions like Negishi, Suzuki, and Stille couplings. torontomu.ca This strategy provides a reliable pathway to 1,2-disubstituted ferrocenes, which are important precursors for chiral ligands and functional materials. torontomu.caresearchgate.net

As a Synthetic Target: this compound and other ferrocene amides can be synthesized via palladium-catalyzed carbonylative cross-coupling reactions. researchgate.netmdpi.com In these processes, an iodoferrocene substrate is reacted with carbon monoxide and an amine (like dimethylamine) to form the corresponding ferrocene amide, demonstrating that the compound can also be the product of such modern synthetic methods. researchgate.net

Ferrocene and its derivatives are highly effective burning rate catalysts for composite solid propellants, which commonly use ammonium (B1175870) perchlorate (B79767) (AP) as the oxidizer. journals.co.zadnu.dp.ua The primary issue with using unsubstituted ferrocene is its volatility, which leads to migration out of the propellant matrix over time, causing inconsistent performance. journals.co.zatandfonline.com Larger or more polar derivatives like this compound are synthesized to mitigate this migration. journals.co.za

The chemical mechanism of catalysis is widely attributed to the in-situ formation of highly dispersed, nano-sized iron oxide (Fe₂O₃) during combustion. journals.co.zaresearchgate.net The process unfolds as follows:

The ferrocene derivative, being more volatile than the binder or AP, decomposes in the pre-heated surface layer of the propellant.

It undergoes rapid oxidation by the decomposition products of AP. researchgate.net

This reaction generates extremely fine iron oxide particles with a very large surface area. journals.co.za

The effectiveness of the catalyst is therefore linked to its ability to readily decompose and form these active iron oxide species. The presence of functional groups can influence the decomposition temperature and efficiency.

Table 2: Illustrative Catalytic Effect of Ferrocene Derivatives on the Thermal Decomposition of Ammonium Perchlorate (AP)

| Catalyst Added (Example) | Effect on AP Decomposition Temperature | Reference |

|---|---|---|

| None | High-Temperature Decomposition (HTD) peak at ~430-450 °C | nih.gov |

| Ferrocene-based polymers | HTD peak temperature significantly lowered (e.g., by >100 °C) | tandfonline.com |

This table shows the general catalytic effect of adding ferrocene-based compounds to AP. Specific amides and esters have been shown to effectively lower the decomposition temperature, indicating good catalytic activity.

Materials Science and Engineering

The inherent redox activity and stability of the ferrocene core make it a prime building block for advanced functional materials. researchgate.net The ability to functionalize the cyclopentadienyl rings allows for the incorporation of ferrocene into larger macromolecular architectures.

Redox-active polymers are materials that can undergo reversible oxidation and reduction, making them suitable for applications in energy storage (redox capacitors), sensors, and electrocatalysis. nih.govmdpi.com Ferrocene is an excellent candidate for creating such polymers due to its well-behaved electrochemistry. mdpi.commdpi.com

This compound can be incorporated into polymers and dendrimers through several synthetic routes:

Monomer Synthesis and Polymerization: A ferrocene monomer containing the dimethylcarbamoyl group can be prepared and subsequently polymerized. For example, vinylferrocene derivatives can undergo radical polymerization to create side-chain ferrocene polymers. cmu.edu

Post-Polymerization Modification: A pre-existing polymer with reactive sites can be functionalized with a ferrocene derivative. For instance, a polymer with amine groups could react with ferrocenecarbonyl chloride to form amide linkages, tethering the ferrocene units to the polymer backbone. tandfonline.combiomedpharmajournal.org

Similarly, ferrocene-containing dendrimers can be synthesized by attaching ferrocene units to the core or periphery of a dendritic structure. cmu.edursc.orguu.nl The N,N-dimethylcarbamoyl group can act as a functional handle for these attachments, for example, through the reaction of its precursor, ferrocenecarbonyl chloride, with amine-terminated dendrimers to form stable amide bonds. biomedpharmajournal.orguu.nl The resulting materials exhibit multi-electron redox events, corresponding to the collective oxidation of the individual ferrocene moieties. uu.nl

Use in Electro- and Photo-Responsive Materials

This compound is a key component in the development of materials that respond to electrical and light-based stimuli. The core of this functionality lies in the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. mdpi.comnih.gov This pair allows for reversible switching between a neutral, hydrophobic state (ferrocene) and a cationic, more hydrophilic state (ferrocenium) through the application of an electrical potential. mdpi.com The presence of the electron-withdrawing dimethylcarbamoyl substituent directly influences the redox potential of the iron center, making it a crucial parameter for tuning the electro-responsiveness of materials it is incorporated into. preprints.org

This redox-switching capability has been harnessed to create smart materials with controllable properties. For instance, polymers functionalized with ferrocene derivatives can undergo significant changes in their physical and chemical characteristics, such as solubility or conformation, in response to an electrical stimulus. mdpi.comresearchgate.net When integrated into block copolymers, these ferrocene moieties can be used to fabricate nanoporous membranes whose water flux can be dramatically altered by switching between the oxidized and reduced states. mdpi.com In one study, a ferrocene-functionalized membrane exhibited a water flux of 663 L h⁻¹ m⁻² bar⁻¹ in its reduced state, which dropped to 34 L h⁻¹ m⁻² bar⁻¹ upon oxidation. mdpi.com

Furthermore, by combining the electro-active this compound unit with photo-responsive chromophores, such as azobenzene (B91143), researchers can create dual-stimuli-responsive materials. researchgate.net In such systems, the material's properties can be independently or synergistically controlled by both light and electricity. For example, copolymers containing both ferrocene and azobenzene units have been prepared as films where the color can be adjusted via redox stimulus and the UV-vis absorption properties can be modulated by light of a specific wavelength, opening applications in high-density information storage. researchgate.net The ferrocene unit can also participate directly in photochemistry, acting as a photoredox catalyst to initiate polymerization reactions under long-wavelength light. rsc.org

Applications in Nonlinear Optics (NLO)

Ferrocene derivatives are highly promising for applications in nonlinear optics (NLO), a field crucial for technologies like optical communications and data processing. researchgate.net The effectiveness of these molecules stems from their potential to form a "push-pull" electronic system, where the electron-rich ferrocene acts as an electron donor (push) and is connected via a π-conjugated spacer to an electron-acceptor group (pull). nih.govrsc.org

This compound fits this model perfectly. The ferrocene core serves as a potent electron donor, while the dimethylcarbamoyl group functions as an electron acceptor. This intramolecular charge transfer (ICT) from the donor to the acceptor is a key requirement for a large second-order hyperpolarizability (β), the molecular property responsible for second-order NLO effects. researchgate.net The magnitude of this NLO response can be fine-tuned by modifying the donor, acceptor, and the linker between them. researchgate.netresearchgate.net Research on various ferrocene-based chromophores has demonstrated their significant NLO properties, which are often measured using techniques like Electric-Field-Induced Second Harmonic generation (EFISH). nih.govcore.ac.uk

Table 1: Key Components for Ferrocene-Based NLO Chromophores

| Component | Role | Example Moiety | Impact on NLO Properties |

| Electron Donor | Pushes electron density | Ferrocene | Establishes the "push-pull" system; high electron-donating ability enhances NLO response. |

| π-Conjugated Spacer | Facilitates charge transfer | Ethynyl, Phenyl, Triazole | The length and nature of the spacer influence the efficiency of intramolecular charge transfer. |

| Electron Acceptor | Pulls electron density | Dimethylcarbamoyl | The strength of the acceptor group is critical; stronger acceptors generally lead to larger hyperpolarizability (β) values. rsc.orgresearchgate.net |

Development of Chemosensors and Biosensors (focus on chemical detection mechanisms)

The unique electrochemical properties of this compound make it an excellent component for the construction of chemosensors and biosensors. nih.gov In these devices, the ferrocene unit typically acts as a redox reporter, providing a clear and measurable electrochemical signal. miami.edursc.org The fundamental detection mechanism involves coupling a molecular recognition event to a change in the ferrocene's redox potential. mdpi.comresearchgate.net

A sensor molecule is designed with two key parts: a receptor site that selectively binds a target analyte (like an ion or small molecule) and the ferrocene signaling unit. The dimethylcarbamoyl group is particularly useful in this context as its amide structure can participate directly in analyte recognition through hydrogen bonding. mdpi.comrsc.org When the target analyte binds to the receptor, it perturbs the electronic environment of the entire molecule. This perturbation is transmitted to the ferrocene core, causing a shift in its formal potential (E°'), which can be detected using electrochemical techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV). mdpi.com

For example, ferrocene-based receptors containing urea (B33335) or amide groups have been designed for the selective recognition of anions such as fluoride (B91410) (F⁻) or dihydrogen phosphate (B84403) (H₂PO₄⁻). mdpi.com The binding occurs through hydrogen bonds formed between the N-H protons of the urea/amide and the anion. This interaction stabilizes the oxidized ferrocenium state, leading to a cathodic (negative) shift in the redox potential, with the magnitude of the shift correlating to the concentration of the anion. mdpi.com

Table 2: Mechanism of a this compound-Based Electrochemical Sensor

| Step | Process | Description |

| 1. Initial State | No Analyte Present | The sensor molecule exhibits the characteristic reversible redox wave of the Fc/Fc⁺ couple at a specific potential. |

| 2. Recognition | Analyte Binding | The target analyte binds to the receptor site, often involving hydrogen bonds with the dimethylcarbamoyl group. mdpi.comrsc.org |

| 3. Transduction | Electronic Perturbation | The binding event alters the electronic density around the ferrocene moiety. |

| 4. Signal Output | Electrochemical Shift | The redox potential of the Fc/Fc⁺ couple shifts to a new value, signaling the presence and concentration of the analyte. mdpi.comrsc.org |

Supramolecular Chemistry and Self-Assembly

The structural features of this compound—its defined shape, redox activity, and hydrogen-bonding capability—make it an exemplary building block in supramolecular chemistry, which relies on non-covalent interactions to form larger, ordered structures. miami.edursc.org

Design of Host-Guest Systems and Molecular Receptors

In host-guest chemistry, a smaller "guest" molecule fits into the cavity of a larger "host" molecule. whiterose.ac.uk Ferrocene and its derivatives are classic guests due to their hydrophobic nature and ideal size to fit within various macrocyclic hosts like cyclodextrins (CDs), resorcinarenes, and calixarenes. curtin.edu.auresearchgate.netrsc.orgliverpool.ac.uk The inclusion of this compound into a host cavity is driven by favorable non-covalent interactions. whiterose.ac.uk

A key feature of these systems is their redox-switchable behavior. The neutral ferrocene guest forms a stable complex with the hydrophobic cavity of a host like β-cyclodextrin. researchgate.netnih.gov However, upon electrochemical oxidation to the cationic and more hydrophilic ferrocenium form, the guest is expelled from the cavity, breaking the complex. rsc.orgnih.gov This reversible binding and release, controlled by an external electrical signal, is foundational for creating molecular switches and responsive drug delivery systems. nih.govaimspress.com The dimethylcarbamoyl group can influence the binding constant and orientation of the guest within the host, providing a handle for fine-tuning the system's properties. whiterose.ac.uk

Formation of Metal-Organic Assemblies and Polyhedra

This compound can serve as a ligand or structural component in the creation of large, discrete metal-organic assemblies and polyhedra. These structures are formed through the self-assembly of metal ions (nodes) and organic ligands (linkers) via coordination bonds. While direct examples involving this compound are not extensively documented, the principles are well-established using other ferrocene derivatives. rsc.org

To create such an assembly, a di-functionalized ferrocene, such as 1,1'-bisthis compound, could be employed. In this design, the ferrocene unit acts as a rigid, linear linker. The carbamoyl groups could be further modified with coordinating moieties (like pyridyl or carboxylate groups) that can bind to metal centers. The directional nature of the coordination bonds would then guide the assembly of these components into well-defined, three-dimensional structures like cages or polyhedra. The inherent redox activity of the ferrocene linkers would impart electrochemical responsiveness to the entire supramolecular structure.

Construction of Supramolecular Polymers and Gels

Supramolecular polymers are polymer-like chains formed through directional and reversible non-covalent interactions, such as hydrogen bonding or host-guest complexation. nih.govresearchgate.net this compound is an excellent candidate monomer for creating such materials. The amide functionality of the dimethylcarbamoyl group is capable of forming strong and directional hydrogen bonds, which can link individual molecules together into one-dimensional chains. miami.edu This self-assembly process, driven by interactions like hydrogen bonding and π-π stacking, can lead to the formation of long, entangled fibers that immobilize solvent molecules, resulting in a supramolecular gel. nih.govresearchgate.netnitrkl.ac.in

Alternatively, host-guest interactions can be used to form supramolecular polymer networks. For example, a polymer backbone can be functionalized with ferrocene units (guests), while another polymer or crosslinker is functionalized with cyclodextrin (B1172386) hosts. nih.govrsc.org Mixing these components leads to the formation of non-covalent cross-links, creating a hydrogel. rsc.org This process is redox-responsive; adding an oxidizing agent breaks the ferrocene-cyclodextrin complexes, causing the gel to dissolve (a gel-sol transition). nih.gov This transition is reversible, and the gel can be reformed by adding a reducing agent. Such materials are of great interest for applications in self-healing materials and injectable drug delivery systems. researchgate.netnih.gov

Role of Ferrocene's Molecular Ball-Bearing Property in Supramolecular Architecture

The unique structure of the ferrocene core is central to its utility as a building block in supramolecular chemistry. rsc.orgresearchgate.net A key feature is the "molecular ball-bearing" property, which describes the low-energy barrier for the rotation of the two cyclopentadienyl (Cp) rings around the central iron atom. mdpi.comnitrkl.ac.in The iron(II) ion, sandwiched between the two Cp ligands, acts as an atomic ball-bearing, enabling this near-free rotation. mdpi.com This rotational flexibility is not merely a structural curiosity but a critical functional attribute that allows ferrocene derivatives to form complex and well-defined supramolecular architectures. researchgate.netnih.gov

In the context of substituted ferrocenes like this compound, particularly 1,1'-disubstituted derivatives, this rotational freedom permits the appended functional groups to orient themselves into the most energetically favorable conformations required for self-assembly. nitrkl.ac.innih.gov The ability of the substituent "arms" to rotate freely allows them to find the optimal alignment for maximizing noncovalent interactions, such as hydrogen bonding and π-π stacking, which are the driving forces for supramolecular polymerization and assembly. nitrkl.ac.innih.gov Research on 1,n'-disubstituted ferrocene-azobenzene systems has demonstrated that this flexibility facilitates a better orientation for the chromophores, leading to stronger intermolecular interactions and a higher enthalpy gain during the formation of supramolecular polymers, compared to systems with more rigid linkers. nitrkl.ac.innih.gov

The vertical distance of approximately 3.3 Å between the two cyclopentadienyl rings, combined with the ball-bearing property, supports the formation of both intramolecular and intermolecular interactions. rsc.orgresearchgate.net This dynamic nature allows for precise control over the final supramolecular structure, making ferrocene an elegant and versatile modulator for constructing sophisticated and functional materials. researchgate.netnih.gov

| Feature | Description | Implication in Supramolecular Architecture | References |

| Core Component | An iron(II) ion is sandwiched between two parallel cyclopentadienyl (Cp) rings. | Provides a rigid yet flexible scaffold for attaching functional groups. | rsc.org, mdpi.com |

| Molecular Ball-Bearing | The Cp rings can rotate with a very low energy barrier (approx. 1.1 kcal/mol). | Allows substituents to dynamically reorient to find the optimal conformation for intermolecular bonding. | nih.gov, mdpi.com, nitrkl.ac.in |

| Inter-ring Distance | The distance between the planes of the Cp rings is approximately 3.3 Å. | Brings substituents on the two rings into close proximity, facilitating intramolecular interactions. | rsc.org, researchgate.net, mdpi.com |

| Conformational Control | The rotational flexibility can be controlled or directed by intermolecular forces. | Enables the formation of specific, well-defined supramolecular structures like polymers and gels. | researchgate.net, nih.gov |

Intermolecular Interactions (Hydrogen Bonding, π-π Stacking) in Assemblies

The self-assembly of this compound and related compounds into ordered supramolecular structures is governed by a network of noncovalent intermolecular forces. Chief among these are hydrogen bonding and π-π stacking, which dictate the packing and stability of the resulting assemblies. nih.gov The unique geometry and electronic nature of the ferrocene unit play a direct role in facilitating these interactions. rsc.orgresearchgate.net

Hydrogen Bonding

While this compound itself, being a tertiary amide, lacks a hydrogen-bond donor, its carbonyl oxygen can act as a hydrogen-bond acceptor. Furthermore, closely related primary and secondary ferrocene amides are capable of forming robust hydrogen-bonding networks. rsc.org For instance, studies on phosphinoferrocene secondary amides, which are structural analogues, have revealed the formation of intermolecular N–H⋯O hydrogen bonds. rsc.org In the crystalline state, these interactions can link molecules into dimeric units or connect complex units to counter-anions. rsc.org The presence of strong hydrogen bonding in other ferrocene-amide systems has been confirmed by spectroscopic methods, which show characteristic shifts in IR and NMR spectra. nitrkl.ac.inunibo.it The formation of intramolecular hydrogen bonds is also possible in certain ferrocene-containing pseudopeptides, leading to stabilized turn conformations in solution. unibo.it

| Interaction Type | Participating Groups | Resulting Structure | References |

| Intermolecular N–H⋯O | Amide N-H (donor) and Carbonyl O (acceptor) in related secondary amides. | Formation of dimeric motifs and extended chains in the solid state. | rsc.org |

| Intermolecular N–H⋯Anion | Amide N-H (donor) and a suitable counter-anion (acceptor). | Stabilization of crystal packing by linking complex units to anions. | rsc.org |

| Intramolecular N–H⋯O=C | Amide N-H and a carbonyl oxygen within the same molecule. | Can induce and stabilize specific conformations, such as turns in pseudopeptides. | unibo.it |

π-π Stacking

The cyclopentadienyl rings of the ferrocene moiety are aromatic and thus capable of participating in π-π stacking interactions. unibo.itresearchgate.net These interactions are a key factor in the assembly of many aromatic molecules and contribute significantly to the stability of the resulting supramolecular structures. researchgate.netnih.gov The typical distance for π-π stacking is in the range of 3.4 to 3.6 Å. researchgate.netmit.edu

In ferrocene-based systems, the molecular ball-bearing property plays a crucial role in enabling effective π-π stacking. nitrkl.ac.innih.gov The rotational freedom allows the ferrocene unit and any attached aromatic substituents to align favorably, maximizing the attractive forces between the π-systems. nitrkl.ac.in Research has shown that the rotational flexibility of a ferrocene linker leads to stronger π-π stacking compared to more rigid linkers, which can be sterically hindered from achieving an optimal parallel arrangement. nitrkl.ac.in Crystal structure analyses of ferrocene-containing pseudopeptides have confirmed the presence of strong π-π interactions between the ferrocenyl group and adjacent phenyl rings, demonstrating the importance of this interaction in the solid-state organization of these molecules. unibo.it

| Interaction Feature | Description | Significance | References |

| Participating Units | Cyclopentadienyl (Cp) rings of the ferrocene core; other aromatic substituents. | Provides a significant cohesive force for the self-assembly of ferrocene derivatives. | unibo.it, researchgate.net |

| Optimal Distance | Interplanar distances are typically between 3.4 Å and 3.6 Å. | Indicates a significant attractive interaction between aromatic rings. | mit.edu, researchgate.net |

| Influence of Rotation | Ferrocene's rotational freedom allows aromatic groups to orient for maximum π-overlap. | Enhances the strength and directionality of the stacking interaction, leading to more stable assemblies. | nih.gov, nitrkl.ac.in |

| Structural Impact | Drives the formation of stacked columnar or layered supramolecular structures. | Key factor in crystal engineering and the formation of ordered materials like gels and polymers. | nih.gov, researchgate.net |

Structure Property Relationships in Dimethylcarbamoyl Ferrocene Derivatives

Correlating Substituent Effects on Electrochemical Properties

The electrochemical properties of ferrocene (B1249389) derivatives are highly sensitive to the nature of the substituents attached to the cyclopentadienyl (B1206354) rings. The (dimethylcarbamoyl) group, being electron-withdrawing, generally shifts the oxidation potential of the ferrocene/ferrocenium (B1229745) couple to more positive values compared to unsubstituted ferrocene. This is a well-documented phenomenon where electron-withdrawing groups make the iron center more difficult to oxidize. nih.govresearchgate.net

The extent of this potential shift can be further modulated by the presence of other substituents on the ferrocene core. A systematic study of various substituted ferrocenes has shown a linear correlation between the half-wave oxidation potentials and the Hammett constant (σx) of the substituents. researchgate.net This relationship allows for the prediction of the electrochemical behavior of new (dimethylcarbamoyl)ferrocene derivatives based on the electronic properties of other functional groups present in the molecule.

For instance, the introduction of electron-donating groups would be expected to counteract the effect of the (dimethylcarbamoyl) group, leading to a less positive oxidation potential. Conversely, the presence of additional electron-withdrawing groups would further increase the oxidation potential. researchgate.netmdpi.com The solvent in which the electrochemical measurements are performed can also influence the redox potentials, with solvent donocity playing a role in stabilizing the oxidized ferrocenium species. nih.gov

| Substituent on this compound | Effect on Oxidation Potential (E½) | Reference |

|---|---|---|

| Electron-donating group (e.g., alkyl) | Decreases (shifts to less positive values) | researchgate.net |

| Electron-withdrawing group (e.g., nitro) | Increases (shifts to more positive values) | researchgate.net |

| No additional substituent | More positive than unsubstituted ferrocene | nih.gov |

Influence of Substitution Pattern (Mono- vs. Disubstituted) on Reactivity and Structure

In disubstituted derivatives, the relative positioning of the two (dimethylcarbamoyl) groups (1,1'-, 1,2-, or 1,3-) dictates the molecule's geometry and potential for intramolecular interactions. For example, in 1,1'-bisthis compound, the two amide groups can influence the rotational conformation of the cyclopentadienyl rings relative to each other. nih.gov The synthesis of both mono- and disubstituted ferrocenes has been achieved through methods like Friedel-Crafts acylation, with the stoichiometry of the reactants controlling the degree of substitution. mdpi.com

The structural differences between mono- and disubstituted derivatives are evident in their crystal packing. For instance, X-ray diffraction studies have revealed how intermolecular hydrogen bonding patterns can differ, leading to distinct supramolecular assemblies. nih.govirb.hr These structural variations can, in turn, affect the material's bulk properties.

| Substitution Pattern | Key Influence on Reactivity | Key Influence on Structure | Reference |

|---|---|---|---|

| Mono-substituted | Directs further substitution | Foundation for more complex derivatives | snnu.edu.cn |

| 1,1'-Disubstituted | Can influence Cp ring rotation | Potential for intramolecular interactions | nih.gov |

| 1,2-Disubstituted | Creates planar chirality | Defined spatial arrangement of substituents | mdpi.com |

Steric and Electronic Tuning by the (Dimethylcarbamoyl) Group